2-Iodo-5'-ethylcarboxamido Adenosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Iodo-5’-ethylcarboxamido Adenosine” is a potent and selective adenosine receptor agonist . It can be used to determine binding and structural properties between receptor subtypes .

Molecular Structure Analysis

The molecular formula of “2-Iodo-5’-ethylcarboxamido Adenosine” is C13H17IN6O5 . The molecular weight is 464.22 . The IUPAC name is [(2R,3S,4R,5R)-5-(6-amino-2-iodopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-ethylcarbamate .

Physical And Chemical Properties Analysis

“2-Iodo-5’-ethylcarboxamido Adenosine” is a white to off-white solid . It has a melting point of >197°C . It is slightly soluble in DMSO and methanol when heated .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

2-Iodo-5’-ethylcarboxamido Adenosine has been implicated in the treatment of cancer . It has been identified as one of the first molecules to exhibit isoform selectivity toward Grp94, a protein involved in cell adhesion and the immune response . This selectivity makes it a potential candidate for cancer treatment .

Neurodegenerative Diseases

The heat shock protein 90 kDa (Hsp90) family of chaperones, which includes Grp94, is highly sought-after for the treatment of neurodegenerative diseases . As 2-Iodo-5’-ethylcarboxamido Adenosine shows selectivity toward Grp94, it could potentially be used in the treatment of these diseases .

Glaucoma

Grp94 has been implicated in many different diseases including glaucoma . Therefore, 2-Iodo-5’-ethylcarboxamido Adenosine, due to its selectivity toward Grp94, could potentially be used in the treatment of glaucoma .

Viral Infections

Grp94 is also involved in the immune response, including Toll-like receptors, immunoglobulins, and integrins . This suggests that 2-Iodo-5’-ethylcarboxamido Adenosine could potentially be used in the treatment of viral infections .

5. Angiogenesis in Transplanted Human Ovarian Tissue 2-Iodo-5’-ethylcarboxamido Adenosine, also known as NECA, has been shown to improve angiogenesis in transplanted human ovarian tissue . It triggers down-regulation of Ang1, induces VEGF-189 expression, and stimulates neovascularization .

Fertility Preservation

NECA has been used in the field of fertility preservation . It has been shown to stimulate angiogenesis after transplantation of the ovarian tissue, which could potentially improve the success rate of fertility preservation .

Wirkmechanismus

Target of Action

The primary target of 2-Iodo-5’-ethylcarboxamido Adenosine is the adenosine receptor . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as their endogenous ligand .

Mode of Action

2-Iodo-5’-ethylcarboxamido Adenosine is a potent and selective agonist of the adenosine receptor . As an agonist, it binds to the adenosine receptor and mimics the action of adenosine, leading to a cellular response .

Biochemical Pathways

The binding of 2-Iodo-5’-ethylcarboxamido Adenosine to the adenosine receptor can influence various biochemical pathways. For instance, adenosine receptors are known to be involved in the regulation of heart rate, muscle contraction, and neurotransmitter release . .

Result of Action

The molecular and cellular effects of 2-Iodo-5’-ethylcarboxamido Adenosine’s action would depend on the specific cell type and the state of the adenosine receptor pathway within those cells. Given its role as an adenosine receptor agonist, it could potentially influence cellular processes regulated by adenosine, such as inflammation, neurotransmission, and energy metabolism .

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of 2-Iodo-5'-ethylcarboxamido Adenosine involves the protection of adenosine followed by iodination and subsequent coupling with ethylcarboxamido group.", "Starting Materials": [ "Adenosine", "Triethylorthoformate", "Hydrochloric acid", "Sodium iodide", "Diisopropylethylamine", "Ethyl chloroformate", "N,N-Diisopropylethylamine", "2-Aminoethylcarbamoyl chloride" ], "Reaction": [ "Protection of adenosine using triethylorthoformate and hydrochloric acid to form 2',3',5'-tri-O-acetyl adenosine", "Iodination of 2',3',5'-tri-O-acetyl adenosine using sodium iodide and iodine to form 2-Iodo-2',3',5'-tri-O-acetyl adenosine", "Deacetylation of 2-Iodo-2',3',5'-tri-O-acetyl adenosine using sodium hydroxide to form 2-Iodo adenosine", "Coupling of 2-Iodo adenosine with ethyl chloroformate in the presence of diisopropylethylamine to form 2-Iodo-5'-ethylcarboxylic acid adenosine", "Coupling of 2-Iodo-5'-ethylcarboxylic acid adenosine with 2-Aminoethylcarbamoyl chloride in the presence of N,N-Diisopropylethylamine to form 2-Iodo-5'-ethylcarboxamido Adenosine" ] } | |

CAS-Nummer |

141018-29-3 |

Produktname |

2-Iodo-5'-ethylcarboxamido Adenosine |

Molekularformel |

C₁₂H₁₅IN₆O₄ |

Molekulargewicht |

434.19 |

Synonyme |

1-(6-Amino-2-iodo-9H-purin-9-yl)-1-deoxy-N-ethyl-β-D-ribofuranuronamide; _x000B_2-Iodo-NECA |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

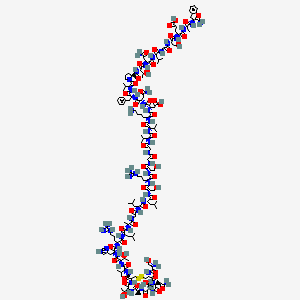

![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride](/img/structure/B1139614.png)

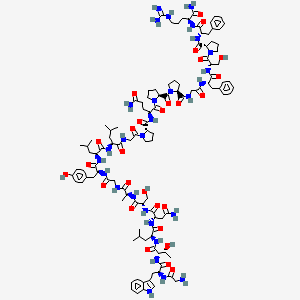

![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1139615.png)

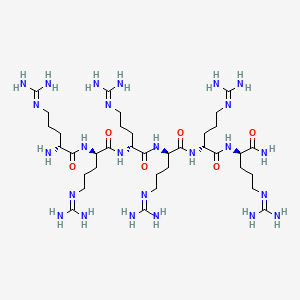

![2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1139629.png)